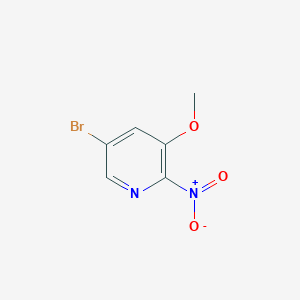

5-Bromo-3-méthoxy-2-nitropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-methoxy-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of 5-Bromo-3-methoxy-2-nitropyridine involves a reaction with sulfuric acid and nitric acid in water at 0 degrees Celsius for 20 hours . The compound obtained in this step is dissolved in concentrated sulfuric acid, and nitric acid is added under ice-cooling . The reaction mixture is then gently poured into ice water and stirred. The precipitated solid is filtered and washed with water .Molecular Structure Analysis

Computational calculations of 5-bromo-3-nitropyridine-2-carbonitrile (5B3N2C) on molecular structure and on energy are implemented using the 6-311++G (d,p) basis set by DFT/B3LYP method . The UV-Vis spectrum of 5B3N2C was obtained by TD-DFT with chloroform as a solvent .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical and Chemical Properties Analysis

5-Bromo-3-methoxy-2-nitropyridine has a molecular weight of 233.02 g/mol . It has a topological polar surface area of 67.9 Ų and a complexity of 173 . It has a rotatable bond count of 1 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Réactif biochimique

“5-Bromo-3-méthoxy-2-nitropyridine” est un réactif biochimique qui peut être utilisé comme matériau biologique ou composé organique pour la recherche en sciences de la vie .

Inhibiteur des activités cellulaires

Ce composé est connu pour inhiber les activités cellulaires, telles que la prolifération cellulaire et la migration cellulaire .

Inhibiteur de l'activation de PI3K

“this compound” inhibe l'activation de la PI3K mammalienne, qui est nécessaire à la production de phosphate de phosphatidylinositol (PIP) dans les cellules .

Préparation de biaryles

Il peut être utilisé dans la préparation de biaryles (pipérazin-1-ylméthyl) protégés par Boc via un couplage de Suzuki-Miyaura sous micro-ondes avec des esters pinacolique d'acide (boc-pipérazin-1-ylméthyl)phénylboronique .

Synthèse d'analogues 2-pyridyles

Ce composé peut également être utilisé dans la synthèse d'analogues 2-pyridyles .

Collection chimique unique

Sigma-Aldrich fournit ce produit aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques .

Mécanisme D'action

Target of Action

The primary target of 5-Bromo-3-methoxy-2-nitropyridine is phosphoinositide 3-kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a key player in the development of cancers .

Mode of Action

5-Bromo-3-methoxy-2-nitropyridine acts as a potent inhibitor of PI3K . It binds to the active site of mammalian PI3K, blocking the production of phosphatidylinositol phosphate (PIP), a critical component of several cellular signaling pathways .

Biochemical Pathways

By inhibiting PI3K, 5-Bromo-3-methoxy-2-nitropyridine disrupts the PI3K/AKT/mTOR pathway, a key signaling pathway in cells that regulates cell cycle progression and survival . This disruption can lead to the inhibition of cell proliferation and migration, thereby exerting its anti-tumor activity .

Result of Action

The inhibition of PI3K by 5-Bromo-3-methoxy-2-nitropyridine leads to a decrease in the production of PIP . This results in the disruption of several cellular activities, such as cell proliferation and migration . Consequently, the compound exhibits anti-tumor activity in cancers with PI3K activation, such as hepatocellular carcinoma .

Safety and Hazards

Orientations Futures

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising future direction . The application of this methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a density of 1.7±0.1 g/cm3 and a boiling point of 282.0±35.0 °C at 760 mmHg .

Cellular Effects

It is known that the compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and has tumor growth inhibition activity . It also inhibits cellular activities such as cell proliferation and cell migration .

Molecular Mechanism

It is known to inhibit the activation of mammalian PI3K, which is necessary for the production of phosphatidylinositol phosphate (PIP) in cells . This inhibition leads to tumor growth inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is usually shipped within 2 business days .

Propriétés

IUPAC Name |

5-bromo-3-methoxy-2-nitropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWFTDPHNVYMMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355858 |

Source

|

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152684-26-9 |

Source

|

| Record name | 5-Bromo-3-methoxy-2-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152684-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-3-methoxy-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)

![Spiro[cyclohexane-1,2-[3]oxabicyclo[3.2.0]heptane], 1-ethoxy-(9CI)](/img/structure/B124428.png)